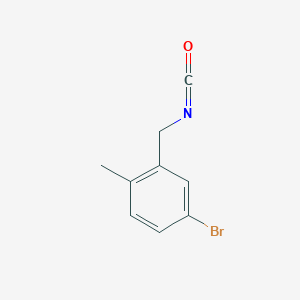
4-Bromo-2-(isocyanatomethyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(isocyanatomethyl)-1-methylbenzene: is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isocyanatomethyl group at the 2-position, and a methyl group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-(isocyanatomethyl)-1-methylbenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Isocyanate Formation: The isocyanatomethyl group can be introduced through a reaction involving the corresponding amine and phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and isocyanate formation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates.
化学反応の分析
Types of Reactions: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Alcohols, amines, or water in the presence of catalysts like dibutyltin dilaurate or triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Addition Reactions: Products include urethanes, ureas, and carbamic acids.
Oxidation and Reduction: Products include carboxylic acids or methylene derivatives.
科学的研究の応用
Chemistry: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of isocyanate-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique reactivity allows for the development of materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable adducts, while the bromine atom can undergo substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and isocyanate groups, which activate the benzene ring towards nucleophilic attack.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactivity include nucleophilic addition, substitution, and oxidation-reduction reactions.
類似化合物との比較
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-2-(methylamino)-1-methylbenzene
- 4-Bromo-2-(methoxycarbonyl)-1-methylbenzene
Comparison: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and an isocyanatomethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis. The presence of the isocyanate group allows for the formation of a wide range of derivatives through nucleophilic addition reactions, while the bromine atom provides a site for further functionalization through substitution reactions.
特性
IUPAC Name |
4-bromo-2-(isocyanatomethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-9(10)4-8(7)5-11-6-12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWDHTPVUKMETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)


![5-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2925332.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)


